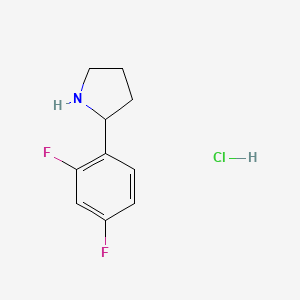

2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

説明

2-(2,4-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1189996-39-1) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₀H₁₂ClF₂N and a molecular weight of 219.66 g/mol . It is commonly utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors due to the pyrrolidine scaffold’s conformational rigidity and fluorine’s ability to modulate pharmacokinetic properties . The compound is typically provided as a research-grade material with ≥95% purity and is soluble in standard organic solvents, though precise solubility data may vary depending on formulation .

特性

IUPAC Name |

2-(2,4-difluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRUVNPOLCZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Preparation Method Using Organolithium Chemistry

This method involves six main steps, using organolithium reagents and reductions with sodium borohydride, with careful temperature control to optimize yield and safety.

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| (a) | Formation of intermediate compound (2) by reaction of compound (1) with N,O-dimethyl hydroxylamine hydrochloride | Organic solvent (e.g., methylene chloride, THF), alkali (triethylamine, diisopropylethylamine), 20–50 °C | Intermediate oxime derivative |

| (b) | Reaction of 1,4-difluorobenzene with n-butyllithium at -70 to -50 °C, followed by addition of compound (2) | THF or ether solvent, low temperature (-70 to -50 °C), 1–3 h reaction | Formation of compound (3), an organolithium addition product |

| (c) | Reflux reaction of compound (3) with compound (7) and titanium tetraethoxide (Ti(OEt)4) | Organic solvents like THF, toluene, dioxane | Formation of compound (4), a key intermediate |

| (d) | Reduction of compound (4) with sodium borohydride at -50 to -30 °C | THF, methanol, or ether solvents | Formation of compound (5), reduced intermediate |

| (e) | Treatment of compound (5) with alkali (e.g., sodium hexamethyldisilazide, lithium diisopropyl amide) at -60 to -30 °C | Solvents such as THF, ether, hexane | Formation of compound (6), cyclization or further functionalization |

| (f) | Conversion of compound (6) to the hydrochloride salt by reaction with hydrogen chloride in solvents like diethyl ether, dioxane, or methanol | Room temperature or mild heating | Final product: 2-(2,4-difluorophenyl)pyrrolidine hydrochloride |

- Use of n-butyllithium instead of more expensive or hazardous reagents reduces cost.

- Sodium borohydride is safer and more convenient than lithium triethylborohydride.

- Higher yields reported (up to 90% in key steps).

- Reaction temperatures are moderated to facilitate safer handling and better yields.

Alternative Synthetic Route Using Grignard Reagents and Protected Pyrrolidone

This method employs a protecting group strategy and Grignard chemistry to build the pyrrolidine ring with the difluorophenyl substituent.

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of pyrrolidone with di-tert-butyl carbonate under alkaline catalysis | Polar or non-polar solvents, -20 to 40 °C, 1–10 h | Pyrrolidone tert-butyl formate |

| 2 | Reaction of protected pyrrolidone with Grignard reagent prepared from 2,5-difluoro-1-bromobenzene | Temperature -30 to 50 °C, 3–12 h reaction | 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate |

| 3 | Acid-catalyzed reaction to convert intermediate to 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | Acid in organic solvent, 0–100 °C, 1–10 h | Dihydropyrrole intermediate |

| 4 | Reduction with borane-ammonia complex and chiral acid at 20–80 °C for 8–48 h | Followed by alkaline work-up and extraction | R-2-(2,5-difluorophenyl)pyrrolidine |

This route emphasizes stereochemical control and uses protecting groups to enhance functional group compatibility.

Comparative Analysis of the Two Methods

| Feature | Organolithium Route | Grignard + Protection Route |

|---|---|---|

| Starting materials | 1,4-difluorobenzene, compound (1) | Pyrrolidone, 2,5-difluoro-1-bromobenzene |

| Key reagents | n-Butyllithium, sodium borohydride, Ti(OEt)4 | Grignard reagent, di-tert-butyl carbonate, borane-ammonia complex |

| Reaction temperature | Mostly low temperatures (-70 to 50 °C) | Mild to moderate (0–100 °C) |

| Yield | Up to 90% in key steps | Moderate, with emphasis on stereoselectivity |

| Safety | Improved by replacing lithium triethylborohydride with sodium borohydride | Use of borane complexes requires careful handling |

| Complexity | Multi-step, but optimized for cost and yield | Multi-step with protecting groups for stereocontrol |

| Application | Industrial scale potential | Suitable for chiral synthesis and SAR studies |

Research Findings and Optimization Notes

- The organolithium method reduces costs by replacing expensive reagents and improving yields from 66% to 90% in critical steps.

- Sodium borohydride replaces more hazardous reducing agents, improving safety and operational convenience.

- Reaction times and temperatures have been optimized to balance yield and practicality (e.g., warming from -70 °C to room temperature after initial low-temperature reaction).

- Solvent choices are critical; tetrahydrofuran (THF) is preferred in many steps for its ability to stabilize organolithium and Grignard reagents.

- The Grignard-based method allows for chiral induction using borane-ammonia complexes and chiral acids, enabling the synthesis of enantiomerically enriched products.

- Purification typically involves acid-base extractions and crystallization of the hydrochloride salt to achieve high purity (>95%).

Summary Table of Preparation Conditions

| Step | Reagents | Solvent(s) | Temp. Range (°C) | Time | Notes |

|---|---|---|---|---|---|

| Formation of intermediate (a) | Compound (1), N,O-dimethyl hydroxylamine hydrochloride, alkali | Methylene chloride, THF, toluene | 20–50 | 0.5–1.5 h | Alkali: triethylamine, DIPEA |

| Organolithium addition (b) | 1,4-difluorobenzene, n-butyllithium | THF, ether | -70 to -50, then 20–50 | 1–3 h + 0.5–1.5 h | Slow warming after addition |

| Reflux reaction (c) | Compound (3), compound (7), Ti(OEt)4 | THF, toluene, dioxane | Reflux | Variable | Formation of key intermediate |

| Reduction (d) | Sodium borohydride | THF, methanol, ether | -50 to -30, then 20–50 | 0.5–1.5 h + 1–2 h | Safer reducing agent |

| Alkali treatment (e) | Sodium hexamethyldisilazide, LHMDS, or lithium diisopropyl amide | THF, ether, hexane | -60 to -30 | 0.5–1.5 h | Cyclization or functionalization |

| Hydrochloride salt formation (f) | Hydrogen chloride (HCl) | Diethyl ether, dioxane, methanol | RT | Variable | Final salt precipitation |

化学反応の分析

Types of Reactions

2-(2,4-Difluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amines.

Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

科学的研究の応用

Pharmaceutical Development

2-(2,4-Difluorophenyl)pyrrolidine hydrochloride has been studied for its biological activities, particularly in relation to neurotransmitter systems. Its interactions with serotonin and dopamine receptors suggest potential applications in treating mood disorders and cognitive impairments.

Neuronal Nitric Oxide Synthase Inhibitors

Research has demonstrated that pyrrolidine derivatives can act as inhibitors of neuronal nitric oxide synthase (nNOS). The binding affinity of these compounds is influenced by their structural features, including fluorination. Studies have shown that fluorinated pyrrolidine inhibitors can effectively modulate nNOS activity, which is crucial for developing treatments for neurodegenerative diseases .

Drug Design and Structure-Activity Relationship Studies

The compound serves as a scaffold for exploring structure-activity relationships (SAR) in drug design. Its unique structural characteristics allow researchers to modify the pyrrolidine framework to enhance biological activity or selectivity against specific targets .

Case Study 1: Interaction with Biological Targets

Early studies indicated that this compound interacts with key receptors involved in neurotransmission. For instance, binding assays revealed its affinity for serotonin receptors, which could lead to the development of novel antidepressants.

Case Study 2: Synthesis and Efficacy

An improved synthetic route for chiral pyrrolidine inhibitors has been established, showing a significant yield increase compared to previous methods. This advancement facilitates further SAR studies on the pyrrolidine scaffold, enhancing the potential for discovering new therapeutic agents targeting nNOS .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride | Similar pyrrolidine structure | Different fluorination pattern |

| 2-(3-Fluorophenyl)pyrrolidine hydrochloride | Single fluorine substitution | Less fluorinated, potentially different activity |

| 1-(2,4-Dichlorophenyl)pyrrolidine hydrochloride | Dichlorinated phenyl group | Different halogenation pattern affecting reactivity |

This table illustrates how variations in halogenation can significantly influence the biological activities and chemical properties of pyrrolidine derivatives.

作用機序

The mechanism of action of 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Insights :

- Chlorinated analogs (e.g., 3,4-dichloro derivative) demonstrate higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Core Modifications

Replacing pyrrolidine with other heterocycles or modifying its substituents leads to divergent pharmacological behaviors:

Key Insights :

- Thiazole-containing compounds (e.g., CAS 175276-97-8) may exhibit improved metabolic stability due to the thiazole ring’s resistance to oxidative degradation .

Functional Group Additions

Introducing trifluoromethyl (-CF₃) or other electron-withdrawing groups modifies reactivity and binding:

| Compound Name | Substituent | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|

| (R)-2-(4-Trifluoromethylphenyl)pyrrolidine HCl | -CF₃ | 297.72 | 1.00 |

| 2-(4-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine HCl | -F and -CF₃ | 297.72 | 0.90 |

Key Insights :

- Trifluoromethyl groups increase electron-withdrawing effects and metabolic resistance but may reduce solubility due to higher hydrophobicity .

- Combined fluorine and -CF₃ substitutions (e.g., CAS 2060008-14-0) introduce synergistic electronic effects, which could optimize interactions with hydrophobic enzyme pockets .

Purity and Availability

生物活性

2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a synthetic compound characterized by a pyrrolidine ring substituted with a difluorophenyl group. Its molecular formula is C₁₀H₁₂ClF₂N, with a molecular weight of approximately 219.66 g/mol. The unique structural features of this compound, particularly the presence of two fluorine atoms, enhance its chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological implications and interactions with various biological targets.

Chemical Structure and Properties

The compound's structure is pivotal in determining its biological activity. The difluorophenyl group contributes to its binding affinity to various receptors and enzymes, which is crucial for its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClF₂N |

| Molecular Weight | 219.66 g/mol |

| Functional Groups | Pyrrolidine, Difluorophenyl |

Research indicates that this compound interacts with serotonin and dopamine pathways, suggesting potential applications in mood regulation and cognitive functions. Interaction studies have shown that this compound has a notable binding affinity to specific receptors involved in neurotransmission.

Binding Affinity Studies

- Serotonin Receptors : The compound exhibits affinity for 5-HT1A receptors, which are implicated in mood disorders and anxiety management.

- Dopamine Receptors : Preliminary studies suggest interactions with dopamine pathways, potentially influencing behaviors associated with reward and motivation.

Biological Activity

The biological activities of this compound can be categorized into several areas:

Antidepressant Activity

Studies have demonstrated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often correlated with their ability to modulate serotonin levels in the brain.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.3 |

| CaCo-2 (Colon Cancer) | 3.1 |

| H9c2 (Cardiac Myoblast) | 7.8 |

Case Studies

-

Study on Antidepressant Effects :

In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test. The compound's mechanism was linked to increased serotonin levels in the hippocampus. -

Anticancer Activity Assessment :

A series of in vitro assays were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that it selectively inhibited the proliferation of cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Q & A

Q. What advanced chromatographic methods improve separation of diastereomers or degradation products?

- Optimization :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol for enantiomeric resolution.

- UHPLC-MS/MS : Enhance sensitivity for low-abundance impurities using sub-2µm particle columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。